molecular formula C6H13NO2 B12976549 1,4-Oxazocan-6-ol

1,4-Oxazocan-6-ol

Cat. No.: B12976549
M. Wt: 131.17 g/mol
InChI Key: ZXBCXQSRVVPBHO-UHFFFAOYSA-N
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Description

1,4-Oxazocan-6-ol is an eight-membered heterocyclic compound containing one oxygen and one nitrogen atom within its ring structure, with a hydroxyl group at the sixth position. This structural motif confers unique physicochemical properties, including moderate polarity due to the hydroxyl group and conformational flexibility from the eight-membered ring.

Properties

Molecular Formula

C6H13NO2

Molecular Weight

131.17 g/mol

IUPAC Name

1,4-oxazocan-6-ol

InChI

InChI=1S/C6H13NO2/c8-6-1-3-9-4-2-7-5-6/h6-8H,1-5H2

InChI Key

ZXBCXQSRVVPBHO-UHFFFAOYSA-N

Canonical SMILES

C1COCCNCC1O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Oxazocan-6-ol can be synthesized through several methods. One common approach involves the cyclization of N-propargylamides using (diacetoxyiodo)benzene (PIDA) as a reaction promoter and lithium iodide (LiI) as an iodine source. This method allows for the efficient formation of the oxazocane ring .

Industrial Production Methods: Industrial production of 1,4-Oxazocan-6-ol typically involves optimizing the reaction conditions to achieve high yields and purity. This may include controlling the temperature, pressure, and concentration of reactants. The use of continuous flow reactors can also enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1,4-Oxazocan-6-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazocane-6-one, while reduction can produce various hydroxylated derivatives .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C₇H₁₃N₁O₂
  • Molecular Weight : 143.19 g/mol
  • Structural Features : The presence of a hydroxyl group at the 6-position enhances its reactivity and interaction with biological targets.

Chemistry

1,4-Oxazocan-6-ol serves as a building block in the synthesis of more complex molecules. Its unique ring structure allows for the development of new materials and catalysts. This compound can undergo various chemical reactions, including oxidation and substitution, making it versatile for organic synthesis.

Biology

In biological research, derivatives of 1,4-oxazocan-6-ol are studied for their potential as:

  • Enzyme Inhibitors : The compound can inhibit enzyme activities by binding to active sites, altering metabolic pathways.
  • Receptor Modulators : It may interact with neurotransmitter receptors, influencing neurotransmitter reuptake mechanisms beneficial for treating mood disorders.

Research indicates significant biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that 1,4-oxazocan-6-ol exhibits antimicrobial properties against various bacterial strains.
  • Neuroprotective Effects : Its structure allows potential interactions with central nervous system receptors, indicating possible protective effects against neurodegenerative diseases.

Medicine

In medicinal chemistry, 1,4-oxazocan-6-ol is explored for its therapeutic properties. Its potential applications include:

  • Development of new drugs targeting neurological and psychiatric disorders.
  • Investigating its role in treating metabolic disorders through enzyme modulation.

Industrial Applications

The compound is utilized in the production of polymers and resins. Its ability to form stable ring structures makes it useful in creating materials with specific mechanical and chemical properties.

Case Study 1: Antimicrobial Properties

A study evaluated the antimicrobial efficacy of various oxazepane derivatives that included 1,4-oxazocan-6-ol. Results indicated significant inhibition against certain bacterial strains, highlighting its potential as an antimicrobial agent.

Case Study 2: Neuroprotective Mechanisms

Research focusing on neuroprotective compounds found that derivatives similar to 1,4-oxazocan-6-ol exhibited protective effects against oxidative stress-induced cell death in neuronal cell lines. This suggests that the compound could play a role in developing treatments for neurodegenerative diseases.

Case Study 3: Enzyme Modulation

Investigations into enzyme modulation demonstrated that this compound can influence metabolic pathways significantly. The ability to modulate enzyme activity positions it as a potential therapeutic agent in various metabolic disorders.

Mechanism of Action

The mechanism of action of 1,4-Oxazocan-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with 1,4-Oxazocan-6-ol but differ in ring size, heteroatom composition, and substituents:

Compound Name CAS Number Ring Size Heteroatoms Key Functional Groups Molecular Formula
1,4-Oxazocan-6-ol Not Provided 8 O, N Hydroxyl (position 6) Not Provided
(6S)-1,4-Oxazepan-6-ol 2940871-81-6 7 O, N Hydroxyl (position 6), oxalic acid salt C₇H₁₃NO₆
1,4,8,11-Tetraoxacyclotetradecan-6-ol 106418-44-4 14 4 O Hydroxyl (position 6), tetradecyl chain Not Provided
Oxepan-2-one (Hexan-6-olide) 502-44-3 7 O (lactone) Ester group C₆H₁₀O₂

Key Observations :

  • Ring Size: Smaller rings (e.g., 7-membered oxazepane) exhibit higher ring strain and rigidity compared to larger rings like the 14-membered tetraoxacyclotetradecanol .
  • Functional Groups : Salt forms (e.g., hydrochloride or oxalic acid salts) improve water solubility, as seen in (6S)-1,4-Oxazepan-6-ol, while long alkyl chains (e.g., tetradecyl) enhance lipophilicity .

Physicochemical Properties

Property 1,4-Oxazocan-6-ol (Theoretical) (6S)-1,4-Oxazepan-6-ol Oxepan-2-one
Solubility Moderate in polar solvents High (due to salt form) Low (non-polar solvents)
Melting Point Not Reported Not Reported 2-4°C (liquid at RT)
Stability Likely stable under inert conditions Enhanced by oxalic acid Hydrolyzes in aqueous base
Bioactivity Potential Moderate (N-containing) High (chiral center) Low (industrial use)

Notes:

  • The hydrochloride derivatives of 1,4-Oxazepan-6-ol (CAS 1314961-82-4) show enhanced solubility and bioavailability compared to free bases .
  • Oxepan-2-one (a lactone) is primarily used in polymer synthesis (e.g., polycaprolactone) rather than bioactive applications .

Biological Activity

1,4-Oxazocan-6-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its pharmacological properties, including antibacterial, antifungal, anti-inflammatory, and anticancer activities.

Chemical Structure

1,4-Oxazocan-6-ol features a six-membered ring containing an oxygen and nitrogen atom. This unique structure contributes to its interaction with biological macromolecules, enhancing its pharmacological potential.

Antimicrobial Activity

1,4-Oxazocan-6-ol exhibits significant antimicrobial properties. Studies have shown that derivatives of oxazocan compounds demonstrate activity against various bacterial strains:

  • Antibacterial Activity :
    • The compound has been tested against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values as low as 6.72 mg/mL against Escherichia coli and 6.63 mg/mL against Staphylococcus aureus .
CompoundMIC (mg/mL)Bacteria
1,4-Oxazocan-6-ol Derivative A6.72E. coli
1,4-Oxazocan-6-ol Derivative B6.63S. aureus

Antifungal Activity

The compound also demonstrates antifungal properties, with studies indicating effectiveness against common fungal pathogens. Specific data on the antifungal efficacy of 1,4-Oxazocan-6-ol is limited but suggests potential for further exploration.

Anti-inflammatory Activity

Research indicates that 1,4-Oxazocan-6-ol has anti-inflammatory effects. It has been shown to inhibit carrageenan-induced edema in rat models, suggesting its potential as an anti-inflammatory agent:

  • In Vivo Studies : Compounds exhibited up to 94% inhibition of edema at varying time points post-administration .

Anticancer Activity

The anticancer potential of 1,4-Oxazocan-6-ol has been explored through various studies focusing on different cancer cell lines:

  • Cell Viability Assays : In studies using MCF-7 and MDA-MB-231 breast cancer cell lines, certain derivatives showed IC50 values as low as 2.5 μM, indicating potent cytotoxic effects .
Cell LineCompoundIC50 (μM)
MCF-7A2.5
MDA-MB-231B4.88

The biological activity of 1,4-Oxazocan-6-ol can be attributed to its ability to interact with various biological targets:

  • Hydrogen Bonding : The presence of nitrogen and oxygen in the oxazocan ring facilitates hydrogen bonding with biomacromolecules.
  • Enzyme Inhibition : Some derivatives have been shown to inhibit specific enzymes linked to disease processes (e.g., α-glucosidase) .

Case Studies

Several case studies highlight the therapeutic potential of 1,4-Oxazocan-6-ol:

  • Study on Anticancer Effects : A recent study synthesized multiple oxazocan derivatives and evaluated their effects on tumor growth in mouse models. Results indicated a significant reduction in tumor size when treated with oxazocan compounds compared to controls .
  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial activity of various oxazocan derivatives against standard bacterial strains and found that certain compounds exhibited superior efficacy compared to traditional antibiotics .

Q & A

Basic Research Questions

Q. How should researchers design a systematic literature review for 1,4-Oxazocan-6-ol when data is scarce?

  • Methodology :

  • Use structural analogs (e.g., 1,4-dioxane or 1,4-diazocane derivatives) to infer physicochemical properties or reactivity patterns when direct data is unavailable .
  • Employ databases like SciFinder, Reaxys, and Web of Science with Boolean operators (e.g., "(1,4-Oxazocan-6-ol) AND (synthesis OR toxicity)") to prioritize peer-reviewed studies and government reports .
  • Cross-validate findings with Safety Data Sheets (SDS) and regulatory documents (e.g., EPA reports) to ensure consistency .

Q. What steps ensure the validity of physicochemical property data for 1,4-Oxazocan-6-ol?

  • Methodology :

  • Verify data across multiple authoritative sources (e.g., PubChem, STN International) and flag discrepancies for further analysis .
  • Use computational tools (e.g., EPI Suite, COSMOtherm) to estimate properties like logP or water solubility when experimental data is absent, noting the margin of error in predictions .
  • Document all sources in a validation table (Example):
PropertySource 1 ValueSource 2 ValueComputational EstimateNotes
Melting Point98°C95–100°CN/AVerified via DSC
logP1.2N/A1.4 (±0.3)EPI Suite prediction

Q. How can researchers formulate a focused research question on 1,4-Oxazocan-6-ol’s reactivity?

  • Methodology :

  • Apply the FLOAT Method : Link specific variables (e.g., "How does pH influence the hydrolysis kinetics of 1,4-Oxazocan-6-ol in aqueous solutions?") to avoid overly broad or narrow scopes .
  • Prioritize questions addressable within available resources (e.g., lab equipment, computational licenses) and supported by ≥10 primary studies .

Advanced Research Questions

Q. How should contradictory data on 1,4-Oxazocan-6-ol’s metabolic pathways be resolved?

  • Methodology :

  • Conduct iterative analysis: Compare in vitro (e.g., hepatocyte assays) and in silico (e.g., MetaSite) results to identify outliers .
  • Apply the Principal Contradiction Framework : Determine if discrepancies arise from methodological differences (e.g., HPLC vs. LC-MS detection limits) or intrinsic compound variability .
  • Example workflow:
       1. Collate conflicting datasets → 2. Identify technical vs. biological variables → 3. Replicate key experiments → 4. Statistically model uncertainty (e.g., Monte Carlo simulations)  

Q. What strategies integrate computational and experimental data for predicting 1,4-Oxazocan-6-ol’s environmental fate?

  • Methodology :

  • Combine QSAR models (e.g., ECOSAR) with microcosm studies to assess biodegradation pathways .
  • Use sensitivity analysis to rank parameters (e.g., soil adsorption coefficients, hydrolysis rates) impacting persistence .
  • Reference EPA’s exposure assessment framework for vulnerable populations (e.g., bioaccumulation in aquatic organisms) .

Q. How can synthetic routes to 1,4-Oxazocan-6-ol be optimized for yield and purity?

  • Methodology :

  • Screen catalysts (e.g., Lewis acids) and solvents using DoE (Design of Experiments) to identify critical factors (e.g., temperature, reaction time) .
  • Compare with diazocine synthesis protocols (e.g., cyclization of diamines with carbonyl reagents) to adapt stepwise purification techniques .
  • Track intermediates via LC-NMR to mitigate side reactions (e.g., ring-opening) .

Data Analysis and Reporting Standards

Q. What criteria define robust spectral data interpretation for 1,4-Oxazocan-6-ol?

  • Methodology :

  • Require ≥2 independent techniques (e.g., 1^1H NMR, HRMS) for structural confirmation, with explicit annotation of splitting patterns and coupling constants .
  • Cross-reference with databases (e.g., SDBS, NIST Chemistry WebBook) and report deviations ≥5% .

Q. How should researchers address gaps in toxicological data for 1,4-Oxazocan-6-ol?

  • Methodology :

  • Prioritize read-across approaches using analogs (e.g., 1,4-dioxane’s hepatotoxicity data) with clear rationale for applicability domains .
  • Propose tiered testing: Start with Ames tests and Daphnia magna acute toxicity, escalating to chronic mammalian studies if risks are indicated .

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